molecular formula C24H19N3 B1273835 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile CAS No. 55817-67-9

2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile

Cat. No. B1273835
CAS RN: 55817-67-9
M. Wt: 349.4 g/mol
InChI Key: GXIMOGHICAZEKA-UHFFFAOYSA-N
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Description

The compound 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile is a chemical entity that has been studied for its potential as a broad-spectrum metallo-β-lactamase inhibitor. Metallo-β-lactamases (MBLs) are enzymes that confer resistance to β-lactam antibiotics, and inhibitors of these enzymes are sought to restore the efficacy of these antibiotics against resistant strains of bacteria .

Synthesis Analysis

The synthesis of related pyrrole derivatives has been reported in the literature. For instance, 3-amino-5-benzyl-6-phenylpyridazine-4-carbonitrile was synthesized through the reaction of 4-substituted thiosemicarbazides with a cyclopropenylidene derivative, demonstrating the versatility of pyrrole synthesis methods . Although not the exact compound , this synthesis provides insight into the types of reactions that might be employed to synthesize similar pyrrole carbonitriles.

Molecular Structure Analysis

The structure of pyrrole derivatives is often confirmed using techniques such as single-crystal X-ray crystallography. For example, the structure of a pyridazine derivative was unambiguously confirmed using this method . This suggests that similar analytical techniques could be used to determine the molecular structure of 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile.

Chemical Reactions Analysis

The reactivity of pyrrole carbonitriles can be complex, as seen in the reactions of 2-amino-4,5,6,7-tetrahydro benzothiophene-3-carbonitrile with various reagents leading to a range of heterocyclic compounds . This indicates that the chemical behavior of 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile could also be diverse and context-dependent.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrole carbonitriles can be inferred from related compounds. For instance, the crystal structure and conformation of a hexahydroquinoline derivative were determined, providing insights into the molecular geometry and potential intermolecular interactions . Similarly, the solubility and phase transfer catalysis conditions for the synthesis of 2-amino-1-aryl-5-oxo-4,5-dihydro-1H-pyrrole-3-carbonitriles were studied, which could be relevant for understanding the properties of the compound .

Scientific Research Applications

Metallo-β-Lactamase Inhibition

2-Amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile and its derivatives have been studied for their inhibitory effects on metallo-β-lactamases (MBLs), which are enzymes that contribute to bacterial resistance to β-lactam antibiotics. A structure-activity relationship (SAR) study revealed the importance of the 3-carbonitrile group, vicinal 4,5-diphenyl, and N-benzyl side chains of the pyrrole for inhibitory potency against MBLs. N-acylamide derivatives of this compound showed potent inhibitory effects, especially against IMP-1, a subclass of MBLs. This compound enhances the sensitivity of bacteria producing MBLs towards meropenem, a carbapenem antibiotic, suggesting its potential as a universal MBL inhibitor (McGeary et al., 2017).

Antitubercular Activity

Novel pyrrole derivatives, including 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile, have been synthesized and evaluated for their anti-tubercular properties. These compounds showed promising anti-tubercular activity against H37RV bacteria, comparable to rifamycin, a standard anti-tubercular drug. The synthesis process involved the Paal-Knorr Condensation of benzoin with primary aromatic amines and malononitrile (Uthale, 2014).

Safety And Hazards

The compound is labeled as an irritant, as indicated by the safety information pictograms . For more detailed safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

2-amino-1-benzyl-4,5-diphenylpyrrole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3/c25-16-21-22(19-12-6-2-7-13-19)23(20-14-8-3-9-15-20)27(24(21)26)17-18-10-4-1-5-11-18/h1-15H,17,26H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXIMOGHICAZEKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=C(C(=C2N)C#N)C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50377471
Record name 2-Amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50377471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile

CAS RN

55817-67-9
Record name 2-Amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50377471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
RP McGeary, DTC Tan, C Selleck, MM Pedroso… - European Journal of …, 2017 - Elsevier
A SAR study on derivatives of 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile 5a revealed that the 3-carbonitrile group, vicinal 4,5-diphenyl and N-benzyl side chains of the …
Number of citations: 49 www.sciencedirect.com
JL Kurz, MM Pedroso, E Richard, RP McGeary… - Bioorganic & Medicinal …, 2023 - Elsevier
Metallo-β-lactamases (MBLs) are a group of Zn(II)-dependent enzymes that pose a major threat to global health. They are linked to an increasing number of multi-drug resistant bacterial …
Number of citations: 1 www.sciencedirect.com
JL Kurz, MM Pedroso, E Richard, RP McGeary… - 2023 - preprints.org
Metallo-β-lactamases (MBLs) are a group of Zn (II)-dependent enzymes that pose a major threat to global health. They are linked to an increasing number of multi-drug resistant …
Number of citations: 0 www.preprints.org
HE Sidjabat, G Schenk - research-repository.griffith.edu.au
A SAR study on derivatives of 2-amino-1-benzyl-4, 5-diphenyl-1H-pyrrole-3-carbonitrile 5a revealed that the 3-carbonitrile group, vicinal 4, 5-diphenyl and N-benzyl side chains of the …
EE Galenko, SA Linnik, OV Khoroshilova… - The Journal of …, 2019 - ACS Publications
The synthesis of methyl 5-aminopyrrole-3-carboxylates from 4-methyleneisoxazol-5-ones via “cyanide Michael addition/methylation/reductive isoxazole-pyrrole transformation” is …
Number of citations: 41 pubs.acs.org
C Willemann, R Grünert, PJ Bednarski… - Bioorganic & medicinal …, 2009 - Elsevier
A series of 5,6-heteroaromatically annulated pyridine-2,4-diamines have been synthesized and their in vitro cytotoxic activities evaluated against six human cancer cell lines. Benzo[g] …
Number of citations: 70 www.sciencedirect.com
MS Coumar, MT Tsai, CY Chu, BJ Uang… - ChemMedChem …, 2010 - Wiley Online Library
Herein we reveal a simple method for the identification of novel Aurora kinase A inhibitors through substructure searching of an in‐house compound library to select compounds for …
DTC Tan - 2016 - core.ac.uk
β-Lactam antibiotics such as penicillin G (1) account for more than 50% of the world’s antibiotics prescribed. These chemical agents work by disrupting bacterial cell wall synthesis. Over-…
Number of citations: 2 core.ac.uk
EV Vorob'ev, ES Kurbatov, VV Krasnikov… - Russian chemical …, 2006 - Springer
7H-Pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines were synthesized by the reactions of 2-ethoxymethyleneamino-1H-pyrrole-3-carbonitriles with acid hydrazides and by the reactions of …
Number of citations: 18 link.springer.com
KJ Frankowski, C Wang, S Patnaik… - Science translational …, 2018 - science.org
Metastasis remains a leading cause of cancer mortality due to the lack of specific inhibitors against this complex process. To identify compounds selectively targeting the metastatic state…
Number of citations: 54 www.science.org

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